5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 667913-55-5
Cat. No.: VC21490847
Molecular Formula: C19H17N3OS3
Molecular Weight: 399.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667913-55-5 |
|---|---|
| Molecular Formula | C19H17N3OS3 |
| Molecular Weight | 399.6g/mol |
| IUPAC Name | 5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H17N3OS3/c1-11-12(2)26-17-16(11)18(23)22(15-7-5-4-6-8-15)19(21-17)25-10-14-9-24-13(3)20-14/h4-9H,10H2,1-3H3 |
| Standard InChI Key | TYRDUMWECBEPME-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CSC(=N3)C)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CSC(=N3)C)C4=CC=CC=C4)C |
Introduction
The compound 5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the class of thieno[2,3-d]pyrimidines, a group of heterocyclic compounds known for their diverse biological and chemical properties. These compounds are widely studied for their potential applications in medicinal chemistry, particularly as antibacterial, anti-inflammatory, and anticancer agents.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting with:
-
Formation of the Thieno[2,3-d]pyrimidine Core:
-
Thioether Formation:
-
Alkylation of the thienopyrimidine with a methylthiazole derivative in the presence of bases like potassium carbonate.
-
Reaction Conditions:
-
Solvents such as methanol or ethanol.
-
Reflux temperatures for efficient cyclization and substitution reactions.
Spectroscopic Characterization
The compound's structure is confirmed using advanced spectroscopic techniques:
Applications in Medicinal Chemistry
This compound's structural features make it a promising candidate for:
-
Drug development targeting microbial infections.
-
Anti-inflammatory therapies by modulating enzymatic pathways.
-
Further optimization for anticancer activity through structure-based drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume